molecular formula C10H11N3S B2877577 4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 642075-26-1

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2877577
CAS No.: 642075-26-1
M. Wt: 205.28
InChI Key: IYZFIFLYDCCUFS-UHFFFAOYSA-N
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Description

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a phenylethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylethylamine with thiocarbohydrazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its thiol group can interact with metal ions, making it useful as a chelating agent. Additionally, the triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-phenylethyl)-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    4-(1-phenylethyl)-1,2,3-triazole-3-thiol: Different triazole ring configuration.

    4-(1-phenylethyl)-1,2,4-oxadiazole-3-thiol: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both a phenylethyl group and a thiol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)13-7-11-12-10(13)14/h2-8H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZFIFLYDCCUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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